

Application Notes and Protocols for CEP120 siRNA Transfection in HeLa Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP120 Human Pre-designed
siRNA Set A

Cat. No.: B12391809

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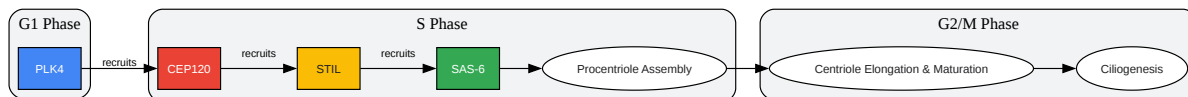
For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 120 (CEP120) is a key regulatory protein involved in centriole duplication and maturation.[1] It plays a crucial role in the microtubule-dependent coupling of the nucleus and the centrosome.[1][2] CEP120 is essential for the proper assembly of centrioles and subsequent ciliogenesis.[3] Dysregulation of CEP120 has been linked to developmental disorders and tumorigenesis.[4] RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to specifically silence gene expression and study protein function. This document provides a detailed protocol for the transfection of CEP120 siRNA into HeLa cells to study its cellular roles.

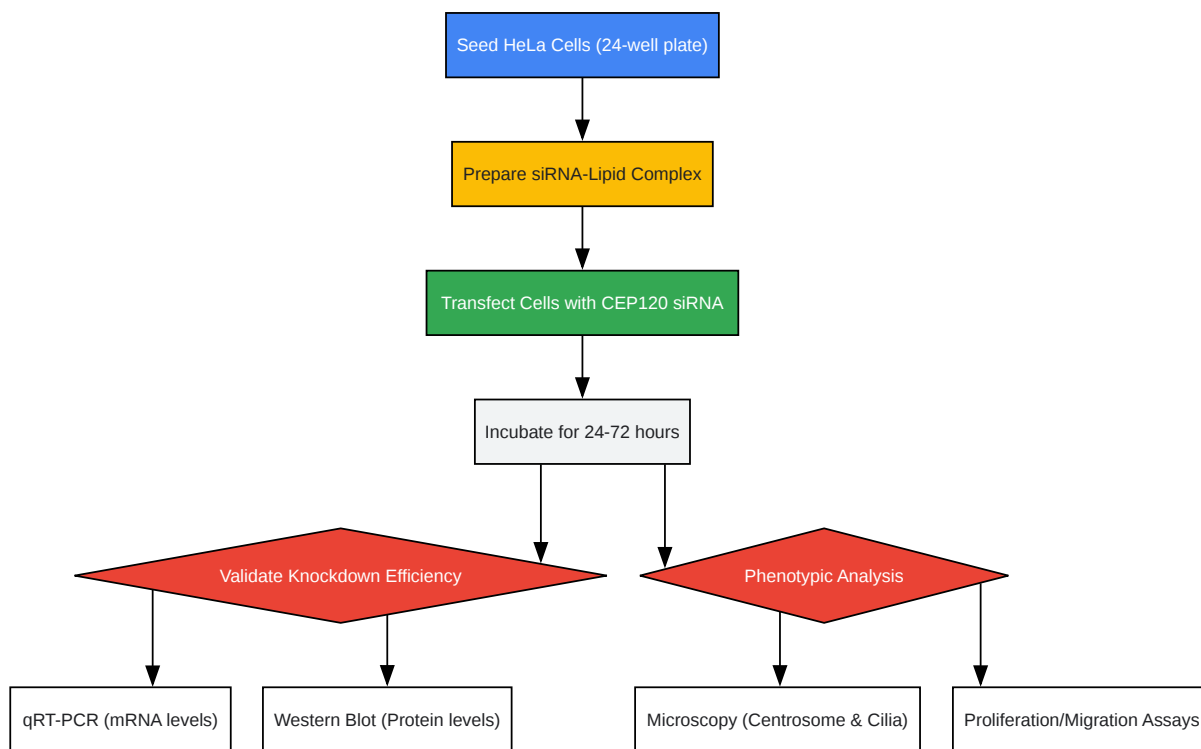
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CEP120 in centriole duplication and the experimental workflow for CEP120 siRNA transfection and analysis.



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Caption: CEP120 in the Centriole Duplication Pathway.



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Caption: Experimental Workflow for CEP120 Knockdown.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for CEP120 siRNA transfection in HeLa cells. Optimization is recommended for specific experimental setups.

Table 1: Cell Seeding and Reagent Volumes for 24-Well Plate Format

Parameter	Recommended Range	Notes
Cell Seeding Density	1.5×10^4 - 3.5×10^4 cells/well	Aim for 30-50% confluency at the time of transfection. [5]
siRNA Final Concentration	10 - 50 nM	Start with 10 nM and optimize as needed. [6] [7]
Lipofectamine™ RNAiMAX	0.5 - 1.5 μ L/well	Titrate to find the optimal concentration with minimal toxicity. [6]
Oligofectamine™	3 μ L/well	Dilute in serum-free medium before complexing with siRNA. [8]
Opti-MEM® I Medium	50 - 100 μ L/well	Used for diluting both siRNA and transfection reagent. [6] [8]
Final Transfection Volume	600 μ L/well	Includes cell culture medium and siRNA-lipid complex. [5] [6]

Table 2: Timeline for CEP120 Knockdown Analysis

Time Post-Transfection	Assay	Purpose
24 - 48 hours	qRT-PCR	To quantify the reduction in CEP120 mRNA levels.
48 - 72 hours	Western Blot	To quantify the reduction in CEP120 protein levels.
48 - 72 hours	Immunofluorescence Microscopy	To observe phenotypes such as defects in centriole duplication and ciliogenesis.
48 - 96 hours	Cell-based Assays	To assess functional consequences like changes in cell proliferation or migration.

Experimental Protocols

Materials

- HeLa cells (ATCC® CCL-2™)
- CEP120 siRNA (validated, target-specific)
- Negative Control siRNA (scrambled sequence)
- Lipofectamine™ RNAiMAX Transfection Reagent (or similar, e.g., Oligofectamine™)
- Opti-MEM® I Reduced Serum Medium
- DMEM with 10% Fetal Bovine Serum (FBS)
- 24-well tissue culture plates
- Nuclease-free water and tubes

Protocol for CEP120 siRNA Transfection in a 24-Well Plate (Forward Transfection)

This protocol is adapted from a general Lipofectamine™ RNAiMAX protocol for HeLa cells.[6]

Day 1: Cell Seeding

- Culture HeLa cells in DMEM with 10% FBS. Ensure cells are healthy and sub-confluent.
- Trypsinize and count the cells.
- Seed 2.0×10^4 cells per well in a 24-well plate with 500 μL of complete growth medium.
- Incubate overnight at 37°C in a 5% CO₂ incubator. Cells should be 30-50% confluent the next day.[\[6\]](#)

Day 2: Transfection

- Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute 6 pmol of CEP120 siRNA (or negative control siRNA) in 50 μL of Opti-MEM® I medium. Mix gently.[\[6\]](#) This will result in a final concentration of 10 nM in the well.
- Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, add 1 μL of Lipofectamine™ RNAiMAX to 49 μL of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at room temperature.
- Form siRNA-Lipid Complex: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.[\[6\]](#)
- Transfect Cells: Add the 100 μL of the siRNA-lipid complex drop-wise to each well containing the HeLa cells in 500 μL of medium.
- Gently rock the plate back and forth to ensure even distribution of the complexes.
- Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis. It is generally not necessary to change the medium after transfection.[\[8\]](#)

Validation of CEP120 Knockdown

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

- **RNA Extraction:** At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
- **qPCR:** Perform qPCR using CEP120-specific primers and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.^[9]
- **Data Analysis:** Calculate the relative expression of CEP120 mRNA using the 2-ΔΔCt method.

2. Western Blot for Protein Level Analysis

- **Protein Extraction:** At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and probe with a primary antibody specific for CEP120. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
- **Detection:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Analysis:** Quantify the band intensities to determine the extent of CEP120 protein knockdown.

Phenotypic Analysis

Immunofluorescence Microscopy for Centrosome and Cilia Defects

- **Cell Preparation:** At 48-72 hours post-transfection, grow cells on sterile glass coverslips in a 24-well plate.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
- **Immunostaining:** Block with a suitable blocking buffer and incubate with primary antibodies against markers for centrosomes (e.g., γ -tubulin, pericentrin) and cilia (e.g., acetylated tubulin).
- **Secondary Staining and Mounting:** Incubate with fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
- **Imaging:** Acquire images using a fluorescence or confocal microscope to assess centrosome number and cilia formation.

Troubleshooting

Problem	Possible Cause	Recommendation
Low Knockdown Efficiency	Suboptimal siRNA concentration or transfection reagent volume.	Optimize the siRNA concentration (1-50 nM) and the amount of transfection reagent.
Poor cell health or incorrect cell density.	Ensure cells are healthy, in a logarithmic growth phase, and at 30-50% confluency.	
Inefficient siRNA sequence.	Use a pre-validated siRNA or test multiple siRNA sequences for the target gene.	
High Cell Toxicity/Death	Too much transfection reagent or siRNA.	Reduce the concentration of the transfection reagent and/or siRNA.
Cells are sensitive to the transfection process.	Ensure cells are not passaged too many times. Change the medium 4-6 hours post-transfection.	
Presence of antibiotics in the transfection medium.	Do not use antibiotics in the medium during transfection.[8]	
Inconsistent Results	Variation in cell density or passage number.	Maintain consistent cell culture conditions, including cell density and passage number.
Pipetting errors.	Prepare a master mix of the transfection complex for multiple wells to ensure consistency.	

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- To cite this document: BenchChem. [Application Notes and Protocols for CEP120 siRNA Transfection in HeLa Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391809#cep120-sirna-transfection-protocol-for-hela-cells]

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